TAMRA maleimide, 5-isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

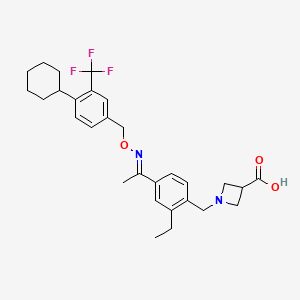

Maleimide derivative of TAMRA (tetramethylrhodamine) for the labeling of thiol groups. Pure 5-isomer of TAMRA.

Applications De Recherche Scientifique

Optical Properties and Bioreducible Applications

TAMRA maleimide, specifically in its thiolated dimeric form, exhibits distinct spectral properties in reduced and oxidized forms. This characteristic makes it useful as a fluorescent probe in cellular tracking systems and as a dye-labeling reagent (Christie et al., 2009).

Synthesis and Application in DNA Probes

TAMRA maleimide's synthesis process is scalable and can be used in the production of 5- and 6-carboxytetramethylrhodamines. These derivatives are important for DNA probe applications, showcasing similar absorption and emission spectra, which are crucial for fluorescence quantum yield and spectral studies (Kvach et al., 2009).

Maleimide-Protection in Oligonucleotide Conjugates

Maleimide-dimethylfuran exo adducts serve as effective protective groups in the synthesis of oligonucleotide conjugates. This protection is crucial for maintaining the integrity of maleimide-containing compounds during chemical reactions (Sánchez et al., 2011).

Temperature-Tunable Building Blocks

TAMRA maleimide is valuable in developing temperature-tunable building blocks for selective chemical functionalization. The distinct reactivity of its endo and exo isomers at different temperatures enables controlled introduction of functional maleimide groups (Discekici et al., 2018).

Fluorescence Quenching in Biomolecular Studies

5-carboxytetramethylrhodamine (TAMRA) is used in fluorescence quenching studies to measure short intramolecular distances in biomolecules, especially in DNA molecules. This application is critical for understanding biomolecular structures and dynamics (Zhu et al., 2005).

Chiral Separation in Pharmaceuticals

In pharmaceutical research, TAMRA derivatives play a role in the chiral separation of certain drugs, enhancing the ability to distinguish between different isomers of pharmaceutical compounds (Maier et al., 2005).

Labeling of Oligonucleotides

TAMRA is utilized for labeling oligonucleotides, with different isomers of the dye being converted into phosphoramidite reagents suitable for this purpose. This application is significant in nucleic acid chemistry and molecular biology (Kvach et al., 2013).

Selective Fluorescent Probes

TAMRA-based probes have been developed for distinguishing between homo-/cysteine and glutathione. These probes are highly selective and sensitive, which is crucial for imaging biothiols in cell studies (Dong et al., 2020).

Studies on Erythrocyte Membrane Proteins

In studies focusing on erythrocyte membrane proteins, maleimide derivatives of TAMRA have been applied to investigate the sulfhydryl groups of the membrane, enhancing the understanding of membrane protein structure and function (Abbott et al., 1976).

Adaptation in Fluorescence-Based Bioanalysis

TAMRA derivatives are adapted for use in fluorescence-based bioanalysis, such as in immunoassays, PCR, and microscopy. Alterations in the photophysics of rhodamine derivatives upon binding to anti-TAMRA antibodies have been extensively studied, demonstrating their utility in bioanalytical applications (Eisold et al., 2015).

Propriétés

Nom du produit |

TAMRA maleimide, 5-isomer |

|---|---|

Formule moléculaire |

C31H28N4O6 |

Poids moléculaire |

552.59 |

Nom IUPAC |

1-[2-({3',6'-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1,9'-xanthen]-5-yl}carbonylamino)ethyl]-1H-pyrrole-2,5-dione |

InChI |

InChI=1S/C31H28N4O6/c1-33(2)19-6-9-23-25(16-19)40-26-17-20(34(3)4)7-10-24(26)31(23)22-8-5-18(15-21(22)30(39)41-31)29(38)32-13-14-35-27(36)11-12-28(35)37/h5-12,15-17H,13-14H2,1-4H3,(H,32,38) |

Clé InChI |

DAJTYOCTYAARHG-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C2C(OC(C=C(N(C)C)C=C3)=C3C24C5=CC=C(C(NCCN6C(C=CC6=O)=O)=O)C=C5C(O4)=O)=C1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TAMRA maleimide, 5-isomer |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S)-2-amino-4-[2-chloro-4-(3-hydroxyphenyl)sulfanylphenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate](/img/structure/B1193607.png)

![(2R)-N-[(2R)-3-[4-[N'-[[4-[(dimethylamino)methyl]cyclohexyl]methyl]carbamimidoyl]phenyl]-1-oxo-1-pyrrolidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)-3-phenylpropanamide](/img/structure/B1193609.png)

![1-cyclohexyl-3-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]urea](/img/structure/B1193615.png)